REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10](OC)=[O:11])[CH:5]=1.CC(C[AlH]CC(C)C)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[F:14][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][OH:11])[CH:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
600 mg
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Type
|
reactant
|
Smiles
|
FC(OC1=CC(=NC=C1)C(=O)OC)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C. for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The separated aq. layer was further extracted with Et2O (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixed organic layers were then dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (heptane/AcOEt=1/1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC(=NC=C1)CO)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |